5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione
Description
This compound belongs to a class of tricyclic heterocyclic systems featuring a sulfur atom (8-thia) and two nitrogen atoms (3,5-diaza) within a fused trideca-tetraene scaffold. Key substituents include a 5-chloro-2-methylphenyl group at position 5 and a 2-fluorobenzyl moiety at position 3. The 4,6-dione groups contribute to its polar character, while the rigid tricyclic core may enhance target selectivity in biological systems.
Properties
IUPAC Name |
3-(5-chloro-2-methylphenyl)-1-[(2-fluorophenyl)methyl]-4aH-[1]benzothiolo[3,2-d]pyrimidin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClFN2O2S/c1-14-10-11-16(25)12-19(14)28-23(29)22-21(17-7-3-5-9-20(17)31-22)27(24(28)30)13-15-6-2-4-8-18(15)26/h2-12,22H,13H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCLGHZHKPUWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)C3C(=[N+](C2=O)CC4=CC=CC=C4F)C5=CC=CC=C5S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClFN2O2S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(5-Chloro-2-methylphenyl)-3-[(2-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione is a synthetic organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, cytotoxic, and other relevant activities based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H24ClFN2O2S
- Molecular Weight : 459.0 g/mol
- CAS Number : 902294-35-3
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected microorganisms:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Escherichia coli | 0.21 | Strong |
| Pseudomonas aeruginosa | 0.21 | Strong |
| Candida albicans | 1.0 | Moderate |
| Staphylococcus aureus | 0.5 | Moderate |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with particularly strong effects on E. coli and P. aeruginosa .
Cytotoxicity
Cytotoxicity assays conducted on human cell lines (HaCat and Balb/c 3T3) indicated that the compound has a selective cytotoxic effect. The results from the MTT assay are summarized below:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| HaCat | 15 | Moderate toxicity |
| Balb/c 3T3 | 20 | Moderate toxicity |
These findings suggest that while the compound is cytotoxic, it may have therapeutic potential depending on its selectivity towards cancerous versus normal cells.
Molecular docking studies have provided insights into the mechanism of action of this compound. It was found to interact with key bacterial enzymes such as MurD and DNA gyrase, essential for bacterial cell wall synthesis and DNA replication, respectively. The binding energies were comparable to those of established antibiotics like ciprofloxacin, indicating a similar mode of action.
Key Interactions
- MurD Enzyme : The compound forms hydrogen bonds with critical residues in the active site.
- DNA Gyrase : Strong interactions were noted with amino acids SER1084 and ASP437, essential for enzyme function.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and P. aeruginosa. The results demonstrated that the compound significantly reduced bacterial growth compared to control groups, suggesting its potential as a new antimicrobial agent .
Study 2: Cytotoxicity Profile
In another study focusing on cytotoxicity, researchers assessed the effects of varying concentrations of the compound on HaCat and Balb/c 3T3 cells. The findings indicated that while there was some level of cytotoxicity, the compound's effects were less pronounced than those observed with traditional chemotherapeutics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound :
- Core : Tricyclo[7.4.0.0²,⁷]trideca-tetraene with 8-thia and 3,5-diaza groups.
- Substituents : 5-Cl-2-MePh (electron-withdrawing Cl, lipophilic Me) and 2-F-Bn (polar F, flexible benzyl group).
Compound :
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁵]hexadeca-hexaene :
- Core : Tetracyclic system with 12,14-dioxa and 3,4,8-triaza groups.
- Substituents : 4-ClPh (para-Cl) and 3-F-Bn (meta-F).
Compound :
5-[(E)-2-Fluorobenzylidene]-8-(2-fluorophenyl)-hexacyclic derivative :
- Core : Hexacyclo[10.7.1.1³,⁷.0²,¹¹.0⁷,¹¹.0¹⁶,²⁰]henicosa-pentaene.
- Substituents : Dual 2-fluorophenyl groups.
- Key Differences : The hexacyclic framework introduces greater conformational rigidity, which may limit binding adaptability compared to the tricyclic target.
Physicochemical Properties
Key Observations :
- The target compound’s predicted LogP (~4.5–5.0) aligns with ’s compound (LogP 4.7), suggesting moderate lipophilicity suitable for membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
